CAY10444

Description

Properties

IUPAC Name |

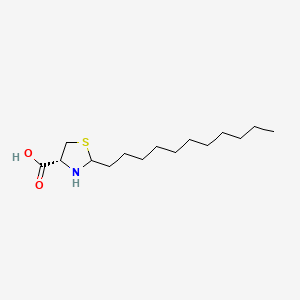

(4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO2S/c1-2-3-4-5-6-7-8-9-10-11-14-16-13(12-19-14)15(17)18/h13-14,16H,2-12H2,1H3,(H,17,18)/t13-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBSOIBCKUUVJJ-LSLKUGRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1NC(CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC1N[C@@H](CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369453 | |

| Record name | (4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298186-80-8 | |

| Record name | (4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAY10444: A Technical Guide to its S1P3 Antagonist Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for CAY10444, a selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3). This compound has emerged as a critical tool for investigating the physiological and pathological roles of S1P3 signaling. This document details the pharmacological properties of this compound, the intricacies of the S1P3 signaling cascade, and standardized experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in their exploration of S1P3 as a therapeutic target.

Introduction to S1P3 and this compound

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a wide array of cellular processes, including cell growth, survival, migration, and inflammation, by acting on a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1] The S1P3 receptor subtype is broadly expressed and has been implicated in various physiological and pathophysiological conditions, making it a significant target for therapeutic intervention.[1][2]

This compound, also known as BML-241, is a potent and selective antagonist of the S1P3 receptor.[2][3] Its ability to inhibit S1P-induced cellular responses has made it an invaluable pharmacological tool for dissecting the contributions of S1P3 signaling in complex biological systems.

Pharmacological Profile of this compound

The primary mechanism of action of this compound is the competitive antagonism of the S1P3 receptor, thereby blocking the binding of the endogenous ligand S1P and inhibiting downstream signaling.

Quantitative Data

The inhibitory activity of this compound has been quantified in various functional assays. The following table summarizes the key quantitative data for this compound's antagonism of the S1P3 receptor.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| IC50 | 4.6 µM | S1P3-expressing cell line | S1P Response Assay | [3][4] |

| IC50 | 11.6 µM | CHO cells expressing human S1P3 | S1P-induced Calcium Mobilization | [2][5] |

| Inhibition | 78% | S1P3-expressing cell line | S1P Response Assay | [3][4] |

| Inhibition | 37% | HeLa cells expressing S1P3 | S1P-induced increases in Ca2+ | [6] |

S1P3 Receptor Signaling Pathways

The S1P3 receptor is known for its ability to couple to multiple G protein families, leading to the activation of diverse downstream signaling cascades. This compound, by blocking the initial S1P binding, prevents the activation of these pathways. S1P3 couples to members of the Gαi, Gαq, and Gα12/13 families.[1][7]

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in many cellular responses.[1]

-

Gαi Pathway: Coupling to Gαi results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9]

-

Gα12/13 Pathway: Activation of Gα12/13 stimulates the RhoA signaling pathway, which plays a crucial role in regulating the actin cytoskeleton, cell migration, and other cellular functions.[1][10]

References

- 1. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound - Cayman Chemical [bioscience.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. S1PR3 - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Selective Coupling of the S1P3 Receptor Subtype to S1P-mediated RhoA Activation and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CAY10444 in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10444, also known as BML-241, is a potent and selective antagonist of the sphingosine-1-phosphate receptor 3 (S1P3), a member of the G protein-coupled receptor (GPCR) superfamily. By inhibiting the binding of the endogenous ligand sphingosine-1-phosphate (S1P) to S1P3, this compound modulates a diverse array of intracellular signaling cascades. This technical guide provides an in-depth overview of the function of this compound in cell signaling, its impact on various downstream pathways, and detailed protocols for its experimental application. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, cell biology, and drug development in their investigation of S1P3-mediated signaling and the therapeutic potential of its antagonism.

Introduction to this compound and S1P3 Signaling

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a multitude of cellular processes, including proliferation, migration, survival, and inflammation, primarily through its interaction with five specific S1P receptors (S1P1-5).[1] S1P3, in particular, couples to various G proteins, including Gq, Gi, and G12/13, to initiate downstream signaling events. This compound acts as a competitive antagonist at the S1P3 receptor, thereby blocking S1P-induced cellular responses. While it is widely used for its S1P3 antagonism, some studies suggest potential off-target effects at higher concentrations, including inhibition of the S1P2 receptor, P2 purinergic receptors, and α1A-adrenoceptors.[2]

Mechanism of Action and Key Signaling Pathways

The primary mechanism of action of this compound is the competitive antagonism of the S1P3 receptor. Upon binding, it prevents the conformational changes in the receptor that are necessary for G protein activation and subsequent downstream signaling.

Inhibition of Gq-Mediated Calcium Mobilization

One of the hallmark signaling events initiated by S1P3 activation is the Gq-mediated activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This compound effectively blocks this S1P-induced increase in intracellular calcium.[3][4]

Modulation of MAPK/ERK and PI3K/Akt Pathways

S1P3 signaling is also intricately linked to the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell proliferation, survival, and migration. Studies have shown that this compound can inhibit the S1P-induced phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK) and Akt.[2][5] In some contexts, this inhibition has been shown to be mediated through the Ras-pERK pathway.[6]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various cellular systems. The following tables summarize the key quantitative data available.

| Parameter | Cell Line | Assay | Value | Reference |

| IC50 | CHO-K1 cells expressing human S1P3 | S1P-induced Ca²⁺ mobilization | 11.6 μM | [3][4] |

| IC50 | S1P3-expressing cell line | S1P response | 4.6 μM | [7] |

| Inhibition | HeLa cells expressing S1P3 | S1P-induced Ca²⁺ increase | 37% at an unspecified concentration | [3] |

| Inhibition | S1P3-expressing cell line | S1P response | 78% at an unspecified concentration | [7] |

| Inhibition | HepG2 cells | Na⁺/K⁺-ATPase activity | 17.4 μM | [4] |

Table 1: Inhibitory Concentrations of this compound in Various In Vitro Assays.

| Experimental Model | Effect of this compound | Concentration/Dose | Reference |

| MH7A rheumatoid fibroblast-like synoviocytes | Inhibition of S1P-induced growth and migration | 5 μM | [4] |

| MH7A rheumatoid fibroblast-like synoviocytes | Inhibition of IL-1β and PGE2 release | 5 μM | [4] |

| Mouse model of transient focal cerebral ischemia | Attenuation of brain infarction and neurological deficit | Not specified | [2][8][9] |

| Mouse model of spinal cord injury | Enhanced neuronal survival and improved locomotion | Not specified | [6] |

| Oral squamous cell carcinoma (OSCC) cells | Synergistic inhibition of cell growth with cisplatin | Not specified | [5] |

Table 2: Cellular and In Vivo Effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the function of this compound.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon receptor activation.

Materials:

-

Cells expressing the S1P3 receptor (e.g., CHO-K1 or HEK293T cells)

-

96-well black-walled, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

S1P (agonist)

-

This compound (antagonist)

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation)

Procedure:

-

Cell Plating: Seed the S1P3-expressing cells into 96-well black-walled, clear-bottom plates and culture overnight to allow for cell attachment.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (to aid dye solubilization) in the assay buffer.

-

Remove the culture medium from the cells and add the dye loading buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Cell Washing: After incubation, gently wash the cells with the assay buffer to remove excess dye.

-

Compound Addition and Measurement:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Place the cell plate into the fluorescence plate reader.

-

The instrument will first measure the baseline fluorescence.

-

Add the this compound dilutions to the respective wells and incubate for a specified time (e.g., 15-30 minutes) to allow for receptor binding.

-

Add a fixed concentration of S1P (typically at its EC80 concentration) to all wells to stimulate the receptor.

-

Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

The change in fluorescence (peak minus baseline) is calculated for each well.

-

Plot the response against the concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

-

Western Blotting for Phosphorylated ERK and Akt

This technique is used to detect the activation state of key signaling proteins.

Materials:

-

Cells of interest

-

Cell culture plates

-

S1P

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and grow to the desired confluency.

-

Pre-treat cells with different concentrations of this compound for a specific duration.

-

Stimulate the cells with S1P for a predetermined time (e.g., 5-30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer to the cells, scrape, and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total-ERK).

-

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein as a ratio to the total protein.

Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of this compound on S1P-induced cell migration.

Materials:

-

Transwell inserts (with appropriate pore size for the cell type)

-

24-well plates

-

Cells of interest

-

Serum-free medium

-

S1P (chemoattractant)

-

This compound

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Cotton swabs

-

Microscope

Procedure:

-

Preparation:

-

Starve the cells in serum-free medium for several hours before the assay.

-

Add serum-free medium containing S1P to the lower chamber of the 24-well plate.

-

Resuspend the starved cells in serum-free medium, with or without this compound, and add them to the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate at 37°C for a duration that allows for cell migration (this will vary depending on the cell type).

-

Fixation and Staining:

-

After incubation, remove the Transwell inserts.

-

Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

-

Quantification:

-

Wash the inserts to remove excess stain.

-

Allow the inserts to dry.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

-

Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group.

Conclusion

This compound is an invaluable tool for dissecting the complex roles of S1P3 in cellular signaling. Its ability to potently and selectively antagonize this receptor allows for the targeted investigation of downstream pathways involved in a wide range of physiological and pathological processes. This guide provides a comprehensive overview of the function of this compound, its effects on key signaling cascades, and detailed experimental protocols to facilitate its use in research. A thorough understanding of its mechanism of action and appropriate experimental design will enable researchers to further elucidate the therapeutic potential of targeting the S1P-S1P3 signaling axis.

References

- 1. Sphingosine-1-Phosphate (S1P) Impacts Presynaptic Functions by Regulating Synapsin I Localization in the Presynaptic Compartment | Journal of Neuroscience [jneurosci.org]

- 2. benchchem.com [benchchem.com]

- 3. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine 1-phosphate receptor subtype 3 (S1P3) contributes to brain injury after transient focal cerebral ischemia via modulating microglial activation and their M1 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

BML-241: A Technical Guide for the S1P3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BML-241, also known as CAY10444, is a synthetic small molecule initially identified as an antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3). S1P3 is a G protein-coupled receptor (GPCR) involved in a myriad of physiological processes, making it a target of interest for therapeutic intervention in various diseases. However, subsequent research has revealed a more complex pharmacological profile for BML-241, characterized by a notable lack of selectivity. This technical guide provides a comprehensive overview of BML-241, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its characterization. A critical evaluation of its utility as a research tool is presented, emphasizing its non-selective nature.

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that exerts its effects by binding to a family of five GPCRs, designated S1P1-5. These receptors are involved in regulating diverse cellular processes, including cell proliferation, migration, survival, and differentiation. S1P3 is widely expressed and has been implicated in cardiovascular function, immune responses, and fibrosis. The development of selective modulators for S1P receptor subtypes is a key objective in drug discovery to dissect their individual physiological roles and for therapeutic targeting. BML-241 emerged from early screening efforts as a potential S1P3-selective antagonist.

Chemical Properties and Synthesis

BML-241 is a thiazolidine carboxylic acid derivative.

| Property | Value |

| IUPAC Name | (4R)-2-undecylthiazolidine-4-carboxylic acid |

| Synonyms | This compound, 2-undecyl-4R-thiazolidinecarboxylic acid |

| CAS Number | 298186-80-8 |

| Molecular Formula | C15H29NO2S |

| Molecular Weight | 287.46 g/mol |

| Solubility | Soluble in DMSO |

| Stability | Store at -20°C for long-term stability. |

Synthesis: The synthesis of the 2-substituted-(4R)-thiazolidine carboxylic acid core of BML-241 involves the condensation of L-cysteine with the corresponding aldehyde, in this case, dodecanal[1][2].

References

CAY10444: An In-Depth Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10444, also known as BML-241, is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3), a G protein-coupled receptor involved in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of the biological activity of this compound, its molecular targets, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays used to characterize this compound are provided, along with quantitative data on its potency and efficacy. Visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action and experimental application.

Core Biological Activity and Molecular Targets

This compound exerts its biological effects primarily through the competitive inhibition of the S1P3 receptor. Sphingosine-1-phosphate (S1P) is a bioactive signaling sphingolipid that regulates diverse cellular processes, including cell growth, proliferation, migration, and survival. By blocking the binding of S1P to S1P3, this compound effectively attenuates the downstream signaling cascades initiated by this receptor.

The S1P3 receptor is known to couple to multiple G protein families, including Gi, Gq, and G12/13. This promiscuous coupling allows S1P3 to activate a wide range of downstream effector pathways, making it a critical regulator in various tissues and disease states. This compound's antagonism of S1P3 has been shown to impact processes such as inflammation, cancer progression, and neuronal function.

Quantitative Data on Biological Activity

The inhibitory potency of this compound has been quantified in various in vitro assay systems. The following tables summarize the key quantitative data available for this compound.

| Assay | Cell Line/System | Parameter | Value | Reference |

| S1P-induced Calcium Mobilization | CHO cells expressing human S1P3 | IC50 | 11.6 µM | [1][2][3] |

| S1P Response Inhibition | S1P3-expressing cell line | IC50 | 4.6 µM | [4] |

| S1P-induced Calcium Influx | HeLa cells expressing S1P3 | % Inhibition | 37% at an unspecified concentration | [2] |

| Na+/K+-ATPase Activity | HepG2 cells | Inhibition Concentration | 17.4 µM | [1][5] |

| Biological Effect | Cell Line/System | Concentration | Observed Effect | Reference |

| Inhibition of Cell Growth & Migration | MH7A rheumatoid fibroblast-like synoviocytes | 5 µM | Inhibition of S1P-induced growth and migration | [1][5] |

| Inhibition of Cytokine/Prostaglandin Release | MH7A rheumatoid fibroblast-like synoviocytes | 5 µM | Inhibition of IL-1β and PGE2 localization and release | [1][5] |

Signaling Pathways Modulated by this compound

As an antagonist of the S1P3 receptor, this compound inhibits the activation of several key downstream signaling pathways. The primary pathways affected are the Ras/ERK (MAPK) pathway, the PI3K/Akt pathway, and the p38 MAPK pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

S1P-induced Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by S1P in cells expressing the S1P3 receptor.

Methodology:

-

Cell Culture: CHO cells stably expressing the human S1P3 receptor are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: After reaching confluence, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

-

Compound Incubation: The dye solution is removed, and cells are washed. Subsequently, cells are incubated with varying concentrations of this compound or a vehicle control for 15-30 minutes.

-

S1P Stimulation and Measurement: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is recorded before the automated addition of an EC80 concentration of S1P. Fluorescence is then monitored over time (e.g., every second for 2-3 minutes).

-

Data Analysis: The change in fluorescence, indicative of intracellular calcium concentration, is calculated. The inhibitory effect of this compound is determined by comparing the response in treated wells to the vehicle control wells. IC50 values are calculated from the dose-response curve.

Cell Migration Assays

3.2.1. Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on the collective migration of a cell monolayer.

Methodology:

-

Cell Seeding: Cells (e.g., MH7A rheumatoid fibroblast-like synoviocytes) are seeded in a multi-well plate and grown to full confluency.

-

Wound Creation: A sterile pipette tip is used to create a linear scratch in the cell monolayer.

-

Treatment: The medium is replaced with fresh medium containing S1P (as a chemoattractant) and different concentrations of this compound or vehicle.

-

Imaging: The scratch is imaged at time zero and at subsequent time points (e.g., 24 or 48 hours).

-

Analysis: The area of the scratch is measured at each time point, and the rate of wound closure is calculated to determine the effect of this compound on cell migration.

3.2.2. Transwell Migration Assay

This assay evaluates the chemotactic migration of individual cells through a porous membrane.

Methodology:

-

Chamber Setup: Transwell inserts with a porous membrane are placed in the wells of a multi-well plate. The lower chamber is filled with medium containing a chemoattractant (e.g., S1P).

-

Cell Seeding: A suspension of cells in serum-free medium containing this compound or vehicle is added to the upper chamber of the Transwell insert.

-

Incubation: The plate is incubated for a period that allows for cell migration (typically 4-24 hours).

-

Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed and stained (e.g., with crystal violet). The number of migrated cells is then quantified by microscopy or by eluting the stain and measuring its absorbance.

Na+/K+-ATPase Activity Assay

This biochemical assay measures the enzymatic activity of Na+/K+-ATPase and the inhibitory effect of this compound.[1][5]

Methodology:

-

Sample Preparation: Cell lysates (e.g., from HepG2 cells) are prepared in a suitable buffer.

-

Reaction Mixture: The assay is typically performed in a microplate format. The reaction mixture contains the cell lysate, ATP as the substrate, and ions required for enzyme activity (Na+, K+, Mg2+). A control reaction is set up in the presence of ouabain, a specific inhibitor of Na+/K+-ATPase, to determine the background ATPase activity.

-

This compound Incubation: this compound is added to the test wells at various concentrations.

-

Enzymatic Reaction: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period.

-

Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is measured using a colorimetric method (e.g., malachite green assay).

-

Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity. The inhibitory effect of this compound is then determined.

Western Blot Analysis of Phosphorylated Signaling Proteins

This technique is used to detect the phosphorylation status of key proteins in the S1P3 signaling pathway, such as ERK, Akt, and p38 MAPK, following treatment with this compound.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with S1P in the presence or absence of this compound for a specified time. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

ELISA for IL-1β and PGE2

This immunoassay is used to quantify the concentration of Interleukin-1β (IL-1β) and Prostaglandin E2 (PGE2) in cell culture supernatants.

Methodology:

-

Sample Collection: Supernatants from cell cultures (e.g., MH7A cells) treated with S1P and/or this compound are collected.

-

ELISA Procedure: Commercially available ELISA kits for IL-1β and PGE2 are used according to the manufacturer's instructions. This typically involves the following steps:

-

Coating a microplate with a capture antibody specific for the target molecule.

-

Adding standards and samples to the wells.

-

Incubating to allow the target molecule to bind to the capture antibody.

-

Adding a detection antibody, which is often biotinylated.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution that develops a color in the presence of HRP.

-

Stopping the reaction and measuring the absorbance at a specific wavelength.

-

-

Data Analysis: A standard curve is generated using the absorbance values of the standards. The concentrations of IL-1β and PGE2 in the samples are then interpolated from the standard curve.

Conclusion

This compound is a valuable research tool for investigating the role of the S1P3 receptor in health and disease. Its selectivity as an S1P3 antagonist allows for the specific interrogation of S1P3-mediated signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the S1P3 receptor. The diverse biological activities of this compound in models of inflammation, cancer, and neurological disorders highlight the importance of the S1P3 signaling axis and warrant further investigation.

References

Investigating the Downstream Effects of CAY10444: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream effects of CAY10444, a selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3). The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of the molecular mechanisms influenced by the inhibition of S1P3 signaling with this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways.

Introduction to this compound and its Target: S1P3

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5. These receptors are involved in a myriad of physiological and pathological processes, including cell proliferation, migration, survival, and immune responses.[1] S1P3, the primary target of this compound, is coupled to multiple G proteins, including Gαi, Gαq, and Gα12/13, allowing it to activate a diverse range of downstream signaling cascades.[2]

This compound (also known as BML-241) is a potent and selective antagonist of the S1P3 receptor.[3][4] Its ability to specifically block S1P3-mediated signaling makes it a valuable tool for elucidating the receptor's function and a potential therapeutic agent for conditions where S1P3 signaling is dysregulated.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various experimental settings.

| Parameter | Cell Line/Model | Value | Description | Reference |

| IC50 | S1P3-expressing cell line | 4.6 µM | Inhibition of S1P response. | [3] |

| IC50 | CHO-K1 cells | 11.6 µM | Antagonist activity against human S1P3 receptor, assessed as inhibition of S1P-induced intracellular calcium mobilization. | [5] |

| Inhibition of Ca2+ increase | HeLa cells expressing S1P3 | 37% | Inhibition of S1P-induced increases in intracellular Ca2+. | [5] |

| Inhibition Rate | S1P3 cell line | 78% | Inhibition of S1P response. | [3] |

Table 1: In Vitro Potency of this compound

| Downstream Effect | Model System | Treatment | Result | Reference |

| ERK Phosphorylation | Adult mouse cardiomyocytes | S1P stimulation | No effect on S1P-induced ERK activation, suggesting S1P1 is the primary mediator in this cell type. | [4] |

| ERK Phosphorylation | Vascular endothelium | S1P stimulation | Reduced phosphorylation of ERK. | [6] |

| Akt Phosphorylation | Vascular endothelium | S1P stimulation | Reduced phosphorylation of Akt. | [6] |

| Microglial Activation | Mouse model of cerebral ischemia | This compound (0.2 and 0.5 mg/kg) | Markedly decreased number of activated microglia. | [5] |

| M1 Polarization | Mouse model of cerebral ischemia | This compound | Influenced proinflammatory M1 polarization. | [7] |

| NF-κB Activation | Mouse model of cerebral ischemia | This compound | Decreased the number of NF-κB(p65)-immunopositive cells. | [5] |

| Brain Infarction Volume | Mouse model of cerebral ischemia | This compound (0.2 mg/kg) | Reduced from 31.20% to 25.20%. | [5] |

| Brain Infarction Volume | Mouse model of cerebral ischemia | This compound (0.5 mg/kg) | Reduced from 31.20% to 21.96%. | [5] |

Table 2: Downstream Cellular and In Vivo Effects of this compound

Signaling Pathways Modulated by this compound

Inhibition of S1P3 by this compound disrupts the downstream signaling cascades initiated by S1P. The primary pathways affected are detailed below.

Caption: S1P3 signaling cascade and the inhibitory action of this compound.

Downstream Effects on Gene Expression

This compound, by antagonizing S1P3, can modulate gene expression profiles. Studies involving S1P3 manipulation have revealed changes in genes associated with inflammation, immune responses, and cell differentiation. For instance, in human hematopoietic stem and progenitor cells, S1P3 overexpression leads to the upregulation of inflammation-related genes, including those in the TNFα signaling via NF-κB pathway.[8] Genes such as EGR1/2 and TRIB1, known myeloid differentiation factors, are also regulated by S1P3 signaling.[8] Furthermore, RNA sequencing analysis following treatment with an S1P3 antagonist in mice has shown alterations in transcripts related to immune function and neurotransmission.[9]

Experimental Protocols

Detailed methodologies for key experiments to investigate the downstream effects of this compound are provided below.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit S1P-induced increases in intracellular calcium, a hallmark of Gαq-coupled receptor activation.

Materials:

-

S1P3-expressing cells (e.g., CHO-K1 or HeLa)

-

This compound

-

Sphingosine-1-Phosphate (S1P)

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Krebs buffer or Hank's Balanced Salt Solution (HBSS)

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities

Protocol:

-

Cell Seeding: Seed S1P3-expressing cells into a 96-well black-walled, clear-bottom plate at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

-

Dye Loading: Prepare a loading buffer containing Fura-2 AM or Fluo-4 AM and Pluronic F-127 in Krebs buffer or HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.

-

Cell Washing: Gently wash the cells twice with pre-warmed Krebs buffer or HBSS to remove extracellular dye. After the final wash, add 100 µL of buffer to each well.

-

Compound Pre-incubation: Add desired concentrations of this compound to the appropriate wells. Incubate for 15-30 minutes at 37°C. Include vehicle control wells.

-

Measurement of Calcium Flux: Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye. Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

-

S1P Stimulation: Using the plate reader's automated injector, add a pre-determined concentration of S1P to stimulate the cells.

-

Data Acquisition: Continue to record fluorescence intensity for at least 2-3 minutes following S1P addition to capture the peak and subsequent decline in intracellular calcium levels.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the percentage inhibition by this compound by comparing the peak fluorescence in this compound-treated wells to the vehicle-treated, S1P-stimulated wells.

References

- 1. oaepublish.com [oaepublish.com]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Cardiomyocyte S1P1 receptor-mediated extracellular signal-related kinase signaling and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Sphingosine-1-Phosphate Receptor 3 Potentiates Inflammatory Programs in Normal and Leukemia Stem Cells to Promote Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

CAY10444: A Novel Antagonist for S1P3 in Cerebral Ischemia and Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CAY10444, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3). It is intended for researchers, scientists, and professionals in drug development who are investigating novel therapeutic strategies for cerebral ischemia and associated neuroinflammation. This document consolidates key findings from preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental applications. The evidence strongly suggests that this compound holds significant promise as a neuroprotective agent by mitigating key pathological processes in the ischemic brain, including microglial activation, astrogliosis, and blood-brain barrier dysfunction.

Introduction to this compound

This compound, also known as BML-241, is a small molecule antagonist of the S1P3 receptor.[1] Sphingosine-1-phosphate (S1P) signaling plays a critical role in a multitude of physiological and pathological processes, including immune cell trafficking, vascular integrity, and neuronal function.[2] In the context of cerebral ischemia, the upregulation of S1P receptors, particularly S1P3, has been identified as a key contributor to the inflammatory cascade and subsequent neuronal damage.[3][4] this compound offers a targeted approach to modulate this signaling pathway, thereby reducing the deleterious effects of ischemic injury.

Mechanism of Action

This compound exerts its neuroprotective effects by specifically blocking the S1P3 receptor. In cerebral ischemia, S1P3 activation on microglia and astrocytes contributes to their pro-inflammatory phenotype.[3][5] By inhibiting S1P3, this compound effectively dampens these neuroinflammatory responses.

Signaling Pathways Modulated by this compound

In the ischemic brain, S1P3 activation triggers several downstream signaling cascades that promote inflammation and cell death. This compound has been shown to attenuate the phosphorylation of key signaling molecules within these pathways.[3][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in the context of cerebral ischemia.

Table 1: In Vitro Efficacy

| Parameter | Value | Cell Line | Reference |

| IC50 | 4.6 μM | S1P3-expressing cell line | [1] |

| Inhibition Rate | 78% | S1P3-expressing cell line | [1] |

Table 2: In Vivo Efficacy in a Mouse Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

| Parameter | Dosage | Effect | Reference |

| Brain Infarction Volume | 0.2 mg/kg | Significant reduction | [4] |

| Brain Infarction Volume | 0.5 mg/kg | Significant dose-dependent reduction | [4] |

| Brain Infarction Volume | 1 mg/kg | Significant reduction | [8] |

| Neurological Deficit Score | 0.5 mg/kg | Significant improvement | [4][9] |

| Brain Water Content | 0.5 mg/kg | Significant reduction | [9] |

| Neuronal Degeneration (Fluoro-Jade C staining) | Not Specified | Significant reduction | [10] |

| Microglial Activation (Iba1+ cells) | Not Specified | Significant reduction | [10] |

| Astrogliosis (GFAP+ cells) | Not Specified | Significant reduction | [4][10] |

Experimental Protocols

The primary in vivo model used to evaluate the efficacy of this compound is the transient middle cerebral artery occlusion (tMCAO) model in mice, which mimics human ischemic stroke.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model

This surgical procedure induces transient focal cerebral ischemia followed by reperfusion.

-

Anesthesia: Mice are anesthetized, typically with isoflurane (3% for induction, 1.5% for maintenance) in a N₂O:O₂ (3:1) mixture.[3]

-

Surgical Procedure: A ventral neck incision is made to expose the right common carotid artery. A silicone-coated 5-0 monofilament is inserted into the internal carotid artery and advanced to occlude the middle cerebral artery (MCA).[3]

-

Occlusion and Reperfusion: The MCA is occluded for 90 minutes. After this period, the filament is withdrawn to allow for reperfusion of the ischemic brain tissue.[3]

-

Post-operative Care: Animals are monitored, and wet food and soft bedding are provided to minimize suffering.[3]

-

Sham Operation: Sham-operated mice undergo the same surgical procedure without the occlusion of the MCA.[3]

This compound Administration

This compound is typically administered via intraperitoneal (i.p.) injection.

-

Vehicle Preparation: this compound is dissolved in a 1:1 mixture of Cremophor EL and 100% ethanol, then diluted in water.[3] Another study used dimethylsulfoxide (DMSO) at a concentration of less than 2%.[9]

-

Dosing: Effective doses in mice have been reported to be 0.2 mg/kg and 0.5 mg/kg, administered immediately after reperfusion.[4] Another study used a single 1 mg/kg injection at different time points post-stroke.[8]

Assessment of Outcomes

-

Brain Infarct Volume: Assessed using 2,3,5-triphenyltetrazolium chloride (TTC) staining 24 hours after tMCAO.[10][11]

-

Neurological Score: Evaluated to assess functional deficits.[3][9]

-

Histology and Immunohistochemistry: Brain sections are stained to assess neurodegeneration (e.g., Fluoro-Jade C), microglial activation (e.g., Iba1), and astrogliosis (e.g., GFAP).[3][4][10]

-

Western Blotting: Used to measure the expression and phosphorylation of key signaling proteins such as ERK1/2, p38 MAPK, and Akt.[3][6]

Therapeutic Potential and Future Directions

The preclinical data strongly support the therapeutic potential of this compound in treating cerebral ischemia. Its ability to mitigate neuroinflammation through the targeted inhibition of S1P3 presents a significant advantage over broader anti-inflammatory agents.

Key benefits of this compound include:

-

Neuroprotection: Reduces infarct volume and neuronal cell death.[3][4][10][11]

-

Anti-inflammatory Effects: Suppresses microglial activation and astrogliosis.[3][4][5][10]

-

Blood-Brain Barrier Integrity: this compound has been shown to preserve the integrity of the blood-brain barrier by rescuing the expression of tight junction proteins and reducing cerebral edema.[6][9]

-

Functional Improvement: Leads to improved neurological outcomes in animal models.[3][9]

Future research should focus on further elucidating the downstream effects of S1P3 inhibition and exploring the therapeutic window for this compound administration. Additionally, combination therapies with thrombolytic agents could be a promising avenue for enhancing clinical outcomes in stroke patients. The specific action of this compound on the S1P3 receptor makes it a compelling candidate for further development as a novel therapeutic for ischemic stroke.

References

- 1. selleckchem.com [selleckchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Sphingosine 1-phosphate receptor subtype 3 (S1P3) contributes to brain injury after transient focal cerebral ischemia via modulating microglial activation and their M1 polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Sphingosine-1-Phosphate Signaling in Ischemic Stroke: From Bench to Bedside and Beyond [frontiersin.org]

- 6. Frontiers | S1PR3, as a Core Protein Related to Ischemic Stroke, is Involved in the Regulation of Blood–Brain Barrier Damage [frontiersin.org]

- 7. Sphingosine 1-phosphate receptor subtype 3 (S1P3) contributes to brain injury after transient focal cerebral ischemia via modulating microglial activation and their M1 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spatiotemporal sphingosine-1-phosphate receptor 3 expression within the cerebral vasculature after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S1PR3, as a Core Protein Related to Ischemic Stroke, is Involved in the Regulation of Blood–Brain Barrier Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibiting Sphingosine 1-Phosphate Receptor Subtype 3 Attenuates Brain Damage During Ischemia-Reperfusion Injury by Regulating nNOS/NO and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Inhibiting Sphingosine 1-Phosphate Receptor Subtype 3 Attenuates Brain Damage During Ischemia-Reperfusion Injury by Regulating nNOS/NO and Oxidative Stress [frontiersin.org]

The Pharmacology of CAY10444: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10444, also known as BML-241, is a widely utilized pharmacological tool compound recognized for its antagonist activity at the sphingosine-1-phosphate receptor 3 (S1P3). This receptor plays a critical role in a myriad of physiological and pathological processes, including cardiovascular function, immune cell trafficking, and neuronal signaling. Consequently, the modulation of S1P3 activity with antagonists like this compound presents a significant area of interest for therapeutic intervention in various diseases. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo effects, and the signaling pathways it modulates. Special attention is given to summarizing quantitative data, outlining experimental protocols, and visualizing complex biological processes to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to this compound

This compound is a small molecule antagonist of the S1P3 receptor, a member of the G protein-coupled receptor (GPCR) family.[1][2] Sphingosine-1-phosphate (S1P) is the endogenous ligand for a family of five receptors (S1P1-5), and the S1P-S1PR signaling axis is integral to cellular processes such as proliferation, migration, and survival. This compound has been instrumental in elucidating the specific roles of the S1P3 receptor in various biological systems.

Mechanism of Action

This compound exerts its effects by competitively binding to the S1P3 receptor, thereby preventing the binding of the endogenous ligand S1P and inhibiting downstream signaling cascades. The primary mechanism involves the attenuation of S1P-induced intracellular calcium mobilization, a hallmark of S1P3 activation.[1][2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| S1P-induced Calcium Mobilization | CHO cells expressing human S1P3 | IC50 | 11.6 µM | [3] |

| S1P-induced Response | S1P3-expressing cell line | IC50 | 4.6 µM | |

| S1P-induced Calcium Increase | HeLa cells expressing S1P3 | % Inhibition @ 10 µM | 37% | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease/Injury | Dosage | Route of Administration | Key Finding | Reference |

| Mouse | Spinal Cord Injury | Not specified | Not specified | Enhanced neuronal survival, alleviated glial scar formation, improved locomotion | [4] |

| Mouse | Transient Focal Cerebral Ischemia (tMCAO) | Not specified | Not specified | Reduced brain infarction and neurological deficit | [5] |

| Mouse | Choroidal Neovascularization (CNV) | 1.2 mg/kg daily | Intraperitoneal | Did not reproduce the therapeutic effects of S1Pr3 gene deletion | [6] |

Signaling Pathways Modulated by this compound

Antagonism of the S1P3 receptor by this compound leads to the modulation of several key intracellular signaling pathways.

Ras/pERK Pathway

In the context of spinal cord injury, this compound has been shown to inhibit the S1P/S1PR3-mediated proliferation of pericytes through the Ras/pERK pathway.[4]

ERK1/2, p38 MAPK, and Akt Pathways

In a mouse model of transient focal cerebral ischemia, inhibition of S1P3 by this compound was found to influence the phosphorylation of ERK1/2, p38 MAPK, and Akt.

Experimental Protocols

In Vitro: Calcium Mobilization Assay

This protocol is a generalized procedure based on common practices for assessing S1P3 receptor antagonism.

Objective: To measure the ability of this compound to inhibit S1P-induced intracellular calcium mobilization in cells expressing the S1P3 receptor.

Materials:

-

CHO or HeLa cells stably expressing human S1P3 receptor

-

Cell culture medium (e.g., DMEM/F-12) with 10% FBS

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

S1P (agonist)

-

This compound (antagonist)

-

96-well black-walled, clear-bottom microplates

-

Fluorescent microplate reader with automated liquid handling (e.g., FLIPR)

Procedure:

-

Cell Plating: Seed S1P3-expressing cells into 96-well plates at an appropriate density and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove culture medium from the wells and add the loading buffer.

-

Incubate for 45-60 minutes at 37°C.

-

-

Compound Addition:

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

-

Agonist Stimulation and Measurement:

-

Place the plate in the fluorescent microplate reader.

-

Establish a baseline fluorescence reading.

-

Inject a solution of S1P (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

-

Immediately begin kinetic fluorescence measurements to record the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the S1P-induced calcium response by this compound at each concentration.

-

Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.

-

In Vivo: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This protocol is a generalized procedure for inducing focal cerebral ischemia to study the neuroprotective effects of this compound.[5]

Objective: To assess the efficacy of this compound in reducing brain injury in a mouse model of stroke.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope

-

Micro-scissors and forceps

-

6-0 nylon monofilament with a silicon-coated tip

-

This compound

-

Vehicle (e.g., saline, DMSO, or a mixture)

-

Apparatus for monitoring cerebral blood flow (e.g., laser Doppler flowmetry)

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the mouse and maintain body temperature at 37°C.

-

Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

-

Vessel Occlusion:

-

Ligate the distal ECA.

-

Temporarily clamp the CCA and ICA.

-

Insert the nylon monofilament through a small incision in the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically confirmed by a significant drop in cerebral blood flow.

-

-

Drug Administration:

-

Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally) at a specific time point relative to the ischemic event (e.g., at the time of reperfusion).

-

-

Reperfusion:

-

After a defined period of occlusion (e.g., 60 minutes), withdraw the monofilament to allow for reperfusion.

-

-

Neurological Assessment:

-

At a predetermined time after reperfusion (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.

-

-

Infarct Volume Measurement:

-

Sacrifice the animal and perfuse the brain.

-

Section the brain and stain with TTC to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

-

Selectivity and Off-Target Effects

While this compound is widely used as an S1P3 antagonist, it is important to consider its selectivity profile. Studies have indicated that this compound may also exhibit inhibitory effects on P2 purinergic receptors and α1A-adrenoceptors.[2] This lack of absolute selectivity necessitates careful interpretation of experimental results, and the use of complementary approaches, such as genetic knockout models, is recommended to confirm the role of S1P3.

Safety and Toxicity

Currently, there is limited publicly available information specifically detailing the comprehensive safety and toxicity profile of this compound. As a research compound, it is intended for in vitro and in vivo studies in animals. Standard safety precautions should be taken when handling the compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the S1P3 receptor in health and disease. Its ability to antagonize S1P3-mediated signaling has been demonstrated in a variety of experimental settings. However, researchers should be mindful of its potential off-target effects and consider these in the design and interpretation of their studies. This guide provides a foundational understanding of the pharmacology of this compound to aid in the planning and execution of future research endeavors in the field of S1P receptor biology and drug discovery.

References

- 1. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. S1P/S1PR3 signaling mediated proliferation of pericytes via Ras/pERK pathway and this compound had beneficial effects on spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sphingosine 1-phosphate receptor subtype 3 (S1P3) contributes to brain injury after transient focal cerebral ischemia via modulating microglial activation and their M1 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

Methodological & Application

CAY10444: In Vitro Application Notes and Protocols for S1P3 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10444, also known as BML-241, is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3), a G protein-coupled receptor involved in a myriad of physiological and pathological processes.[1][2] As a critical modulator of the S1P signaling axis, S1P3 has emerged as a promising therapeutic target for a range of conditions, including inflammation, fibrosis, and cancer. These application notes provide a comprehensive guide for the in vitro use of this compound, offering detailed protocols for cell culture preparation, functional assays, and signaling pathway analysis.

Mechanism of Action

This compound exerts its antagonistic effects by binding to the S1P3 receptor, thereby inhibiting the downstream signaling cascades initiated by its natural ligand, sphingosine-1-phosphate (S1P). The primary mechanism involves the blockade of S1P-induced intracellular calcium mobilization.[1][3] Furthermore, this compound has been shown to modulate key signaling pathways implicated in cell proliferation, migration, and inflammation, including the ERK1/2, p38 MAPK, and Akt pathways.[4]

Data Summary

The following tables summarize the key quantitative data for the in vitro application of this compound.

Table 1: this compound Inhibitory Activity

| Parameter | Cell Line | Value | Reference |

| IC50 (S1P Response) | S1P3-expressing cell line | 4.6 µM | [2] |

| IC50 (S1P-induced Ca2+ mobilization) | CHO cells expressing human S1P3 | 11.6 µM | [3] |

| Inhibition of S1P-induced Ca2+ increase | HeLa cells expressing S1P3 | 37% | [1] |

Table 2: Recommended Working Concentrations for In Vitro Assays

| Assay | Cell Line | Concentration | Effect | Reference |

| Inhibition of Cell Growth & Migration | MH7A rheumatoid fibroblast-like synoviocytes | 5 µM | Inhibition of S1P-induced growth and migration | [3] |

| Inhibition of Ca2+ Mobilization | CHO cells | 10 µM | Blockade of S1P2- and S1P3-mediated increase in intracellular calcium | [4] |

| Inhibition of Na+/K+-ATPase activity | HepG2 cells | 17.4 µM | Inhibition of Na+/K+-ATPase activity | [3] |

| Attenuation of M1 microglial polarization | Microglia | Not Specified | Attenuation of microglial activation and M1 polarization | [5][6] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.87 mg of this compound (Molecular Weight: 287.46 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

General Cell Culture and Treatment Protocol

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (prepared as described above)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Culture cells in appropriate flasks or plates until they reach the desired confluency (typically 70-80%).

-

On the day of the experiment, prepare the desired working concentration of this compound by diluting the stock solution in complete cell culture medium. Note: To minimize DMSO toxicity, ensure the final concentration of DMSO in the culture medium does not exceed 0.1%.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the medium containing the desired concentration of this compound to the cells.

-

Incubate the cells for the desired period, as determined by the specific assay.

Calcium Mobilization Assay

This protocol is designed to measure the inhibitory effect of this compound on S1P-induced intracellular calcium mobilization.

Materials:

-

Cells expressing S1P3 receptor (e.g., CHO-S1P3, HeLa)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

S1P (Sphingosine-1-Phosphate)

-

This compound

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Protocol:

-

Seed cells in a 96-well black, clear-bottom plate and culture overnight.

-

Prepare the Fluo-4 AM loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS with HEPES.

-

Remove the culture medium and load the cells with the Fluo-4 AM solution. Incubate for 45-60 minutes at 37°C.

-

Wash the cells twice with HBSS with HEPES to remove excess dye.

-

Add HBSS with HEPES containing the desired concentration of this compound to the wells and incubate for 15-30 minutes.

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add S1P to the wells to stimulate calcium release and immediately begin kinetic fluorescence reading for 1-5 minutes.

-

Analyze the data by calculating the change in fluorescence intensity over time.

Cell Migration Assay (Transwell Assay)

This assay measures the ability of this compound to inhibit S1P-induced cell migration.

Materials:

-

Cells of interest

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Serum-free cell culture medium

-

Complete cell culture medium containing a chemoattractant (e.g., S1P)

-

This compound

-

Cotton swabs

-

Crystal violet staining solution

-

Microscope

Protocol:

-

Starve the cells in serum-free medium for 4-24 hours prior to the assay.

-

Add complete medium with S1P to the lower chamber of the 24-well plate.

-

Resuspend the starved cells in serum-free medium containing different concentrations of this compound.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubate for a period appropriate for the cell type (e.g., 4-24 hours) to allow for migration.

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

Cytotoxicity Assay (MTT/MTS Assay)

This assay determines the cytotoxic effects of this compound on cultured cells.

Materials:

-

Cells of interest

-

96-well plates

-

This compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for 24-72 hours.

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Signaling Pathway Analysis

This compound has been shown to modulate the phosphorylation of key signaling proteins. Western blotting is a common method to analyze these changes.

Protocol for Western Blotting:

-

Treat cells with this compound and/or S1P for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-ERK, ERK, p-p38, p38, p-Akt, Akt).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-Phosphate Mediates ICAM-1-Dependent Monocyte Adhesion through p38 MAPK and p42/p44 MAPK-Dependent Akt Activation | PLOS One [journals.plos.org]

- 4. Sphingosine 1-phosphate receptor subtype 3 (S1P3) contributes to brain injury after transient focal cerebral ischemia via modulating microglial activation and their M1 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. sartorius.com [sartorius.com]

CAY10444: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10444 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3), a G protein-coupled receptor involved in a myriad of cellular processes. Dysregulation of S1P3 signaling has been implicated in various pathologies, including cancer, inflammation, and fibrosis. These application notes provide a comprehensive overview of the effective concentrations of this compound in various cell-based assays and detailed protocols for its use.

Mechanism of Action

This compound exerts its effects by competitively binding to the S1P3 receptor, thereby inhibiting the downstream signaling cascades induced by its natural ligand, sphingosine-1-phosphate (S1P). The binding of S1P to S1P3 typically activates Gαi, Gαq, and Gα12/13 proteins, leading to the modulation of multiple signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and Rho pathways. These pathways are crucial for regulating cell proliferation, survival, migration, and differentiation. By blocking these signaling events, this compound can effectively modulate cellular functions driven by S1P3 activation.

Quantitative Data Summary

The effective concentration of this compound can vary significantly depending on the cell type and the specific biological endpoint being measured. The following table summarizes the reported effective concentrations in various cell-based assays.

| Cell Line | Assay Type | Readout | Effective Concentration (this compound) | Reference |

| S1P3-expressing cells | S1P Response Inhibition | Inhibition of S1P-induced signaling | IC50: 4.6 µM | [1] |

| CHO-K1 | Intracellular Calcium Mobilization | Inhibition of S1P-induced Ca2+ influx | IC50: 11.6 µM | N/A |

| HeLa cells expressing S1P3 | Intracellular Calcium Mobilization | 37% inhibition of S1P-induced Ca2+ increase | Not specified | [2] |

| CAL27, WSU-HN30 (Oral Squamous Cell Carcinoma) | Cell Proliferation (EdU incorporation) | Reduction in EdU-positive cells | 300 µM, 400 µM | [3][4] |

| Endothelial Progenitor Cells (EPCs) | S1P-induced Proliferation | Inhibition of proliferation | Not specified, used as an antagonist | [5][6] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

Caption: S1P3 Signaling and this compound Inhibition.

Caption: General Experimental Workflow.

Experimental Protocols

Cell Proliferation Assay (CCK-8)

This protocol is adapted from a study on oral squamous cell carcinoma (OSCC) cells.[4]

Materials:

-

CAL27 or WSU-HN30 human oral squamous cell carcinoma cell lines

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Culture: Culture CAL27 or WSU-HN30 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well. Allow the cells to adhere overnight.

-

This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 100, 200, 300, 400, 500 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

CCK-8 Assay: At each time point, add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (EdU Incorporation)

This protocol provides a more direct measure of DNA synthesis and is also adapted from the OSCC study.[3][4]

Materials:

-

CAL27 or WSU-HN30 cells

-

Culture medium and supplements as above

-

This compound

-

12-well plates

-

EdU (5-ethynyl-2´-deoxyuridine) incorporation assay kit (e.g., Click-iT™ EdU Imaging Kit)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed 1 x 10^5 cells per well in 12-well plates. Allow cells to adhere overnight.

-

This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 300 µM and 400 µM) for the specified duration.

-

EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2 hours.

-

Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes.

-

Click-iT® Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and incubate with the cells for 30 minutes in the dark.

-

Nuclear Staining: Stain the cell nuclei with Hoechst 33342 for 15 minutes.

-

Imaging and Analysis: Image the cells using a fluorescence microscope. Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-stained nuclei).

Apoptosis Assay (Annexin V/PI Staining)

This is a general protocol that can be adapted for use with this compound, for instance, to assess its ability to modulate S1P-induced anti-apoptotic effects in endothelial progenitor cells.[5]

Materials:

-

Target cell line (e.g., Endothelial Progenitor Cells)

-

Culture medium and supplements

-

This compound

-

Apoptosis-inducing agent (e.g., H2O2, as a positive control)

-

S1P (to study antagonism)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Pre-treat cells with this compound for 1 hour before inducing apoptosis or stimulating with S1P.

-

Induction of Apoptosis: Treat cells with an apoptosis-inducing agent or S1P for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the apoptosis kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound is a valuable tool for investigating the role of S1P3 in various cellular processes. The effective concentration is highly dependent on the cell type and assay, ranging from low micromolar for direct receptor antagonism to higher micromolar concentrations for functional cellular outcomes like proliferation inhibition. The provided protocols offer a starting point for researchers to design and execute their experiments effectively. It is recommended to perform dose-response experiments to determine the optimal concentration for each specific cell-based assay.

References

- 1. sptlabtech.com [sptlabtech.com]

- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. S1PR3 inhibition impairs cell cycle checkpoint via the AKT/WEE1 pathway in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine-1-phosphate promotes the proliferation and attenuates apoptosis of Endothelial progenitor cells via S1PR1/S1PR3/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for CAY10444 in Mouse Models of Spinal Cord Injury

For Researchers, Scientists, and Drug Development Professionals

Introduction